molecular formula C11H12N2S2 B13274683 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13274683
M. Wt: 236.4 g/mol
InChI Key: YALNBSNIAIZFOK-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring and an aniline moiety connected via a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with a thiazole derivative. One common method includes the use of thiazole-5-carbaldehyde in the presence of a suitable base and solvent to form the desired product through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.

    Clothianidin: Another neonicotinoid with structural similarities.

    Trazodone: An antidepressant with a thiazole moiety.

Uniqueness

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a complex organic compound notable for its unique structural features, including a thiazole ring and a methylsulfanyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₂S₂, with a molecular weight of approximately 253.4 g/mol. The presence of the thiazole ring enhances its reactivity and potential interactions with biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The thiazole moiety is particularly effective in disrupting bacterial cell membranes and inhibiting essential enzymatic functions. Studies have shown that compounds with similar structures can significantly inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

The compound has demonstrated anticancer activity , primarily through its ability to induce apoptosis in cancer cells. The thiazole ring's interactions with cellular pathways can influence gene expression and cell signaling, making it a candidate for further investigation in cancer therapies. In vitro studies have reported cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins involved in critical biochemical processes. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .

Case Studies

Several studies have highlighted the biological effects of thiazole derivatives similar to this compound:

  • Antimicrobial Study : A study on thiazole derivatives showed significant inhibition of bacterial growth at concentrations as low as 32 µg/mL, suggesting similar potential for the compound .
  • Cytotoxicity Assessment : In vitro tests revealed that compounds with thiazole rings exhibited IC50 values lower than standard anticancer drugs like doxorubicin against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructureUnique Features
2-Amino-4-methylthiazoleStructureExhibits strong antimicrobial activity; simpler structure.
Thiazole-derived Anticancer AgentsStructureKnown for potent cytotoxicity against various cancer cell lines; often modified for enhanced activity.
4-MethylthiazoleStructureCommonly used in flavoring; less complex but shares a thiazole core.

The unique combination of functional groups in this compound enhances its biological activity compared to other thiazole derivatives.

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline, and what key reaction conditions must be controlled to ensure yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the aniline core. A common approach includes:

  • Step 1: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene coupling under controlled temperatures (40–60°C) .
  • Step 2: Coupling of the thiazole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) with ligands like XPhos, requiring inert atmospheres (N₂/Ar) .
  • Key conditions: Monitor reaction progress via HPLC or TLC; optimize pH (7–9) to avoid side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Basic: How do the physicochemical properties (e.g., solubility, logP) of this compound influence its handling and formulation in biological assays?

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) due to the thiazole ring’s hydrophobicity and methylsulfanyl’s electron-withdrawing effects. Aqueous solubility is limited (<0.1 mg/mL), necessitating DMSO stock solutions .
  • logP: Calculated logP ~2.8, indicating moderate lipophilicity. This affects membrane permeability in cellular assays but may require solubilizing agents (e.g., cyclodextrins) for in vivo studies .
  • Stability: Stable at RT in dark, dry conditions; avoid strong oxidizers to prevent sulfoxide formation .

Q. Advanced: What strategies can be employed to resolve contradictions in reported bioactivity data across different enzyme inhibition studies?

  • Orthogonal assays: Validate results using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to confirm target specificity .
  • Control for redox activity: The methylsulfanyl group may act as a redox cycler; include controls with antioxidants (e.g., ascorbate) to distinguish true inhibition from artifactual effects .
  • Structural analogs: Compare activity with derivatives lacking the thiazole or methylsulfanyl groups to isolate pharmacophoric contributions (e.g., IC50 shifts from 5.0 µM to >10 µM in analogs) .

Q. Advanced: How can computational chemistry methods rationalize the structure-activity relationship (SAR) of derivatives?

  • Molecular docking: Map interactions between the thiazole ring and hydrophobic pockets in target enzymes (e.g., CYP450 isoforms). The methylsulfanyl group forms hydrogen bonds with catalytic residues like Asp301 in CYP3A4 .
  • QSAR modeling: Use descriptors like Hammett σ (electron-withdrawing effect of -SMe) and molar refractivity to predict bioactivity. Derivatives with bulkier substituents on the thiazole show reduced potency due to steric clashes .
  • MD simulations: Simulate binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .

Q. Basic: What analytical techniques are critical for confirming structural integrity and purity?

  • NMR (¹H/¹³C): Confirm regiochemistry of substituents (e.g., δ 2.4 ppm for -SMe protons; δ 150–160 ppm for thiazole carbons) .
  • HPLC-MS: Monitor purity (>95%) and detect byproducts (e.g., sulfoxides at m/z +16). Use C18 columns with acetonitrile/water gradients .
  • Elemental analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Q. Advanced: What are the mechanistic implications of the methylsulfanyl and thiazolylmethyl groups in modulating interactions with cytochrome P450 enzymes?

  • Methylsulfanyl group: Acts as a weak electron-withdrawing group, polarizing the aniline ring to enhance π-π stacking with heme porphyrins. It also participates in hydrogen bonding with active-site water molecules .
  • Thiazolylmethyl moiety: The thiazole’s nitrogen atoms coordinate with Fe³⁺ in CYP450’s heme center, stabilizing the enzyme-substrate complex. Substitution at the 5-position (e.g., methyl) optimizes hydrophobic interactions with Val294 in CYP2D6 .
  • Metabolic stability: The methylsulfanyl group slows oxidative metabolism (t₁/₂ ~4 h in microsomes vs. ~1 h for des-methyl analogs) due to steric shielding of the aniline NH₂ .

Q. Basic: How does the compound’s reactivity profile influence its derivatization for SAR studies?

  • Nucleophilic sites: The aniline NH₂ undergoes acylation or alkylation (e.g., with benzoyl chloride) to probe hydrogen-bonding roles .
  • Electrophilic aromatic substitution: The para position to -SMe is activated for halogenation (e.g., Br₂/FeCl₃) to introduce radioisotopes for tracer studies .
  • Thiazole modifications: Suzuki coupling at the thiazole’s 2-position introduces aryl groups to enhance target affinity .

Q. Advanced: What experimental designs are recommended for assessing off-target effects in phenotypic screens?

  • Counter-screening panels: Test against unrelated enzymes (e.g., kinases, GPCRs) at 10 µM to identify promiscuity .
  • Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein melting shifts (ΔTm >2°C indicates binding) .
  • Proteomics: Use SILAC-based MS to identify off-targets in cell lysates after treatment with biotinylated probes .

Q. Basic: What are the key storage and stability considerations for long-term use?

  • Storage: -20°C in amber vials under argon; avoid freeze-thaw cycles to prevent oxidation .
  • Stability: Shelf life >2 years if stored properly. Monitor via HPLC every 6 months for sulfoxide degradation (<5% acceptable) .

Q. Advanced: How can crystallography and spectroscopy elucidate binding modes in enzyme complexes?

  • X-ray crystallography: Co-crystallize with CYP3A4 (resolution <2.5 Å) to visualize the thiazole-Fe³⁺ distance (~3.1 Å) and hydrogen bonds with Gln307 .
  • UV-Vis spectroscopy: Track Soret band shifts (λmax 450 → 420 nm) upon binding, indicative of heme iron perturbation .
  • EPR: Detect changes in Fe³⁺ spin state (low-spin to high-spin transition) upon compound binding .

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2S2/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3

InChI Key

YALNBSNIAIZFOK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CN=CS2

Origin of Product

United States

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